molecular formula C20H19NO5 B051190 (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid CAS No. 281655-37-6

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid

Cat. No.: B051190
CAS No.: 281655-37-6
M. Wt: 353.4 g/mol
InChI Key: CJVIYWXADATNKP-SFHVURJKSA-N
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Description

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid is a chiral compound often used in organic synthesis and medicinal chemistry. It features a morpholine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group. This compound is particularly valuable in peptide synthesis due to its ability to protect amine groups during reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid typically involves several steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Attachment of the Fmoc Group: The Fmoc group is attached using fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated synthesizers and high-throughput screening methods can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the Fmoc group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized morpholine derivatives.

    Reduction: Reduced morpholine derivatives.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis to protect amine groups during coupling reactions.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid primarily involves its role as a protecting group. The Fmoc group protects amine functionalities during peptide synthesis, preventing unwanted side reactions. The compound can be selectively deprotected under mild basic conditions, allowing for the sequential addition of amino acids in peptide synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid: Similar structure but with a piperidine ring instead of a morpholine ring.

    (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-3-carboxylic acid: Contains an azetidine ring instead of a morpholine ring.

Uniqueness

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid is unique due to its morpholine ring, which imparts different steric and electronic properties compared to piperidine or azetidine derivatives. This uniqueness can influence the reactivity and selectivity of the compound in various synthetic applications.

Properties

IUPAC Name

(3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVIYWXADATNKP-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363605
Record name (3S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281655-37-6
Record name (3S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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